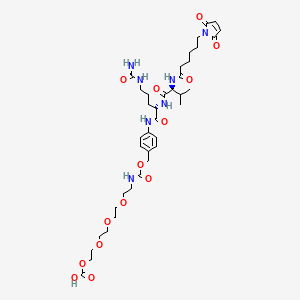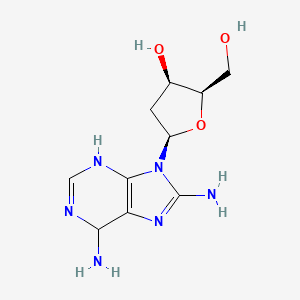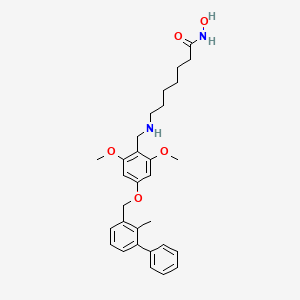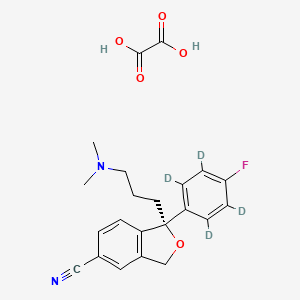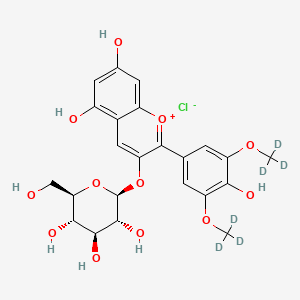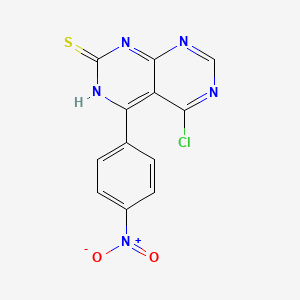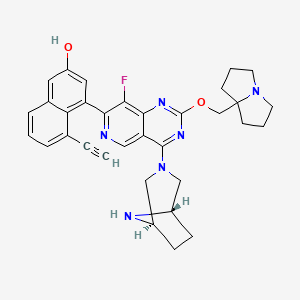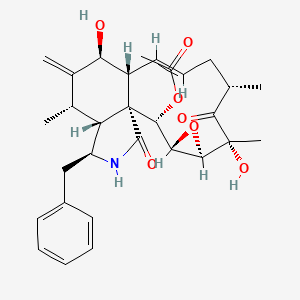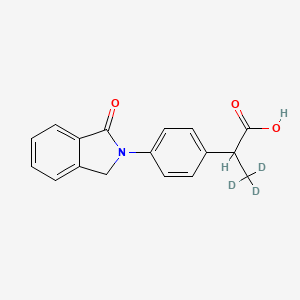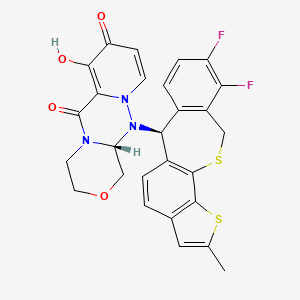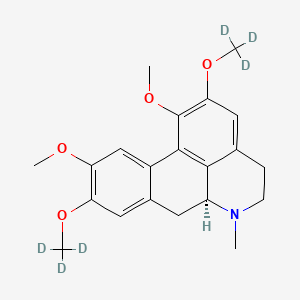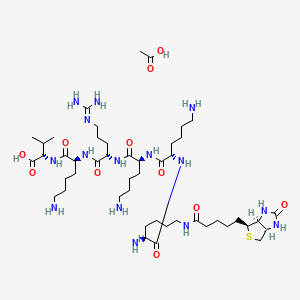
Antiparasitic agent-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiparasitic agent-7 is a compound used to combat parasitic infections. Parasitic diseases affect millions of people worldwide, causing significant morbidity and mortality. This compound has shown promise in treating various parasitic infections, making it a valuable addition to the arsenal of antiparasitic drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-7 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a precursor compound, which undergoes a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques. The production process is designed to be cost-effective and environmentally friendly, ensuring a consistent supply of high-quality this compound for medical use.
化学反应分析
Types of Reactions
Antiparasitic agent-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially enhancing its antiparasitic properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of derivatives with improved efficacy.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include its oxidized, reduced, and substituted derivatives. These products are often evaluated for their antiparasitic activity to identify the most potent compounds.
科学研究应用
Antiparasitic agent-7 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system to study the mechanisms of antiparasitic action and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biology of parasitic infections and to identify potential molecular targets for drug development.
Medicine: this compound is evaluated in preclinical and clinical studies for its efficacy and safety in treating parasitic diseases.
Industry: The compound is used in the development of new antiparasitic formulations and in the production of veterinary medicines.
作用机制
The mechanism of action of Antiparasitic agent-7 involves targeting specific molecular pathways within the parasite. The compound binds to key enzymes or receptors, disrupting essential biological processes such as DNA replication, protein synthesis, or metabolic pathways. This leads to the death of the parasite or inhibition of its growth, effectively treating the infection.
相似化合物的比较
Similar Compounds
Similar compounds to Antiparasitic agent-7 include other antiparasitic agents such as:
Benzimidazoles: These compounds also target parasitic enzymes and have a broad spectrum of activity against various parasites.
Avermectins: Known for their efficacy against nematodes and arthropods, avermectins share some structural similarities with this compound.
Imidazoles: These compounds are used to treat protozoal infections and have mechanisms of action similar to this compound.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to target a broader range of parasites with high efficacy. Its ability to undergo various chemical modifications also makes it a versatile compound for developing new antiparasitic drugs.
属性
分子式 |
C18H15N3O5 |
|---|---|
分子量 |
353.3 g/mol |
IUPAC 名称 |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C18H15N3O5/c1-11(16(22)14-5-3-4-6-15(14)21(23)24)18-19-17(20-26-18)12-7-9-13(25-2)10-8-12/h3-10,16,22H,1H2,2H3 |
InChI 键 |
WBVYYNPRXBIFTF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C(=C)C(C3=CC=CC=C3[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


